Cas no 1391052-77-9 (1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate)

1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate 化学的及び物理的性質
名前と識別子
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- 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate
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- インチ: 1S/C5H10F2O4S4/c1-14(8,9)12-3-5(6,7)4-13-15(2,10)11/h3-4H2,1-2H3
- InChIKey: PBEXCEGWZMGZPU-UHFFFAOYSA-N
- SMILES: S(C)(=O)(=O)SCC(CSS(C)(=O)=O)(F)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 8
- 重原子数量: 15
- 回転可能化学結合数: 6
- 複雑さ: 350
- トポロジー分子極性表面積: 136
1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D446100-10mg |
1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate |
1391052-77-9 | 10mg |
$207.00 | 2023-05-18 | ||
TRC | D446100-100mg |
1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate |
1391052-77-9 | 100mg |
$1642.00 | 2023-05-18 |
1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonateに関する追加情報
Recent Advances in the Study of 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate (CAS: 1391052-77-9)
1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate (CAS: 1391052-77-9) is a specialized chemical compound that has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique difluoropropanediyl and bismethanethiosulfonate functional groups, has shown promising potential in various applications, including drug development, protein modification, and targeted therapy. The compound's ability to act as a cross-linking agent or a reactive intermediate makes it particularly valuable in the design of novel therapeutic agents and biochemical probes.
Recent studies have focused on elucidating the molecular mechanisms underlying the reactivity and biological activity of 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy in selectively modifying cysteine residues in proteins, thereby enabling the development of site-specific protein conjugates. This property is particularly useful in the design of antibody-drug conjugates (ADCs), where precise targeting and controlled release of therapeutic payloads are critical.
Another significant advancement was reported in a 2024 paper in ACS Chemical Biology, which explored the compound's role in stabilizing protein-protein interactions. The researchers utilized 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate to create stable, covalently linked protein complexes, which could be leveraged for structural biology studies or the development of multi-protein therapeutics. The study also highlighted the compound's compatibility with various buffer conditions, making it a versatile tool for biochemical applications.
In addition to its applications in protein engineering, 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate has also been investigated for its potential in small-molecule drug discovery. A recent preprint on bioRxiv detailed its use as a building block for the synthesis of fluorinated thiosulfonate derivatives, which exhibited enhanced metabolic stability and improved pharmacokinetic properties in preclinical models. These findings suggest that the compound could serve as a valuable scaffold for the development of next-generation therapeutics.
Despite these promising developments, challenges remain in the widespread adoption of 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate. Issues such as scalability of synthesis, potential off-target effects, and the need for further optimization of its reactivity profile are areas of active research. Ongoing studies aim to address these limitations and expand the compound's utility in both academic and industrial settings.
In conclusion, 1,3-(2,2-Difluoropropanediyl) Bismethanethiosulfonate (CAS: 1391052-77-9) represents a versatile and promising tool in chemical biology and pharmaceutical research. Its unique chemical properties and broad applicability make it a subject of intense investigation, with the potential to drive innovation in drug development and biochemical research. Future studies will likely focus on refining its synthetic routes, exploring new applications, and translating its potential into clinically relevant therapies.
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